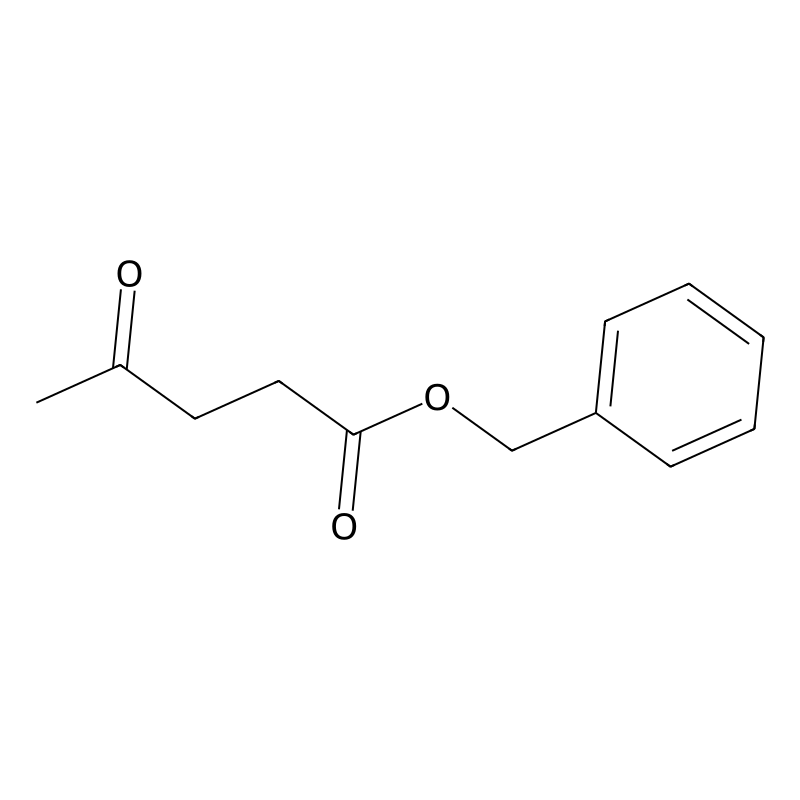Benzyl levulinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Canonical SMILES
- Antimicrobial Activity: Levulinic acid, a component of Benzyl Levulinate, has been shown to possess antimicrobial properties []. Research could investigate if Benzyl Levulinate exhibits similar properties, making it a potential candidate for the development of new antimicrobial agents.
- Biodegradability: Due to its ester structure, Benzyl Levulinate is likely biodegradable. Research could confirm this and explore its potential use in the development of environmentally friendly products.
- Pharmaceutical Applications: The relatively low volatility and solubility of Benzyl Levulinate in water suggest it may have applications in the formulation of topical medications. Further research would be needed to explore this possibility.
Here are some additional points to consider:
- Benzyl Levulinate is commercially available as a fragrance ingredient []. This suggests a good safety profile, although further research specific to its use in scientific research would be necessary.
- Availability of Benzyl Levulinate from various suppliers for research purposes suggests some potential for future scientific exploration [].
Benzyl levulinate is an organic compound with the chemical formula C₁₂H₁₄O₃. It is classified as an ester, formed from the reaction of levulinic acid and benzyl alcohol. This compound appears as a yellow, clear, viscous liquid and is characterized by its pleasant aroma, making it suitable for various applications in the fragrance and food industries. Benzyl levulinate is known for its potential as a solvent and plasticizer, as well as a flavoring agent due to its fruity scent profile .
- Esterification: The primary method of synthesis involves the esterification of levulinic acid with benzyl alcohol, typically catalyzed by an acid catalyst. This reaction can be represented as:
- Hydrolysis: Benzyl levulinate can undergo hydrolysis in the presence of water and an acid or base, reverting to levulinic acid and benzyl alcohol.
- Transesterification: It can also react with other alcohols to form different alkyl levulinates.
- Baeyer-Villiger Oxidation: Benzyl levulinate can be subjected to Baeyer-Villiger oxidation, leading to the formation of lactones or other oxygenated compounds .
Research indicates that benzyl levulinate possesses antimicrobial properties, making it a candidate for use in food preservation and as a natural pesticide. Its effectiveness against certain bacterial strains has been documented, suggesting potential applications in both food safety and agricultural practices . Additionally, its pleasant aroma may contribute to its use in aromatherapy and cosmetic formulations.
The most common synthesis method for benzyl levulinate involves:
- Esterification: This process typically uses an acid catalyst (such as sulfuric acid) to facilitate the reaction between levulinic acid and benzyl alcohol. The reaction conditions may vary but generally require heating to promote ester formation .
Other methods include:
- Catalytic Approaches: Utilizing solid acid catalysts or zeolites has been explored to enhance yield and selectivity during the esterification process .
- Green Chemistry Techniques: Recent studies have focused on using environmentally friendly solvents or catalytic systems to produce benzyl levulinate more sustainably .
Benzyl levulinate finds diverse applications across various industries:
- Fragrance Industry: Used as a flavoring agent due to its fruity scent.
- Food Industry: Acts as a food additive for flavor enhancement.
- Cosmetics: Incorporated into personal care products for its aromatic properties.
- Solvent and Plasticizer: Utilized in formulations requiring flexible properties.
- Agriculture: Investigated for its potential use as a natural pesticide due to its antimicrobial activity .
Studies on benzyl levulinate's interactions with biological systems indicate its potential efficacy in inhibiting microbial growth. Its interactions with various bacterial strains have been examined, demonstrating significant antimicrobial activity against pathogens commonly found in food products. Further research is necessary to fully understand its mechanism of action and potential synergistic effects when combined with other compounds .
Similar Compounds
Benzyl levulinate shares structural similarities with several other alkyl levulinates and esters. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Ethyl Levulinate | C₉H₁₈O₃ | Often used as a solvent; has a lower boiling point than benzyl levulinate. |
| Butyl Levulinate | C₁₁H₂₂O₃ | Known for being a plasticizer; higher viscosity compared to benzyl levulinate. |
| Methyl Levulinate | C₈H₁₆O₃ | More volatile; used primarily in flavoring applications. |
| Propyl Levulinate | C₉H₁₈O₃ | Similar applications but varies in solubility characteristics. |
Benzyl levulinate's unique aromatic profile sets it apart from these similar compounds, making it particularly valuable in fragrance applications while also retaining functional properties typical of alkyl levulinates .
Physical Description
XLogP3
Density
UNII
Other CAS
Wikipedia
Use Classification
Flavoring Agents -> JECFA Flavorings Index








